

Spectroscopic and Structural Analysis of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, **3-Fluoro-4-nitrobenzonitrile**. This compound, with the CAS number 218632-01-0, has a molecular formula of $C_7H_3FN_2O_2$ and a molecular weight of 166.11 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a wide range of chemical transformations, particularly nucleophilic aromatic substitution.[\[5\]](#)

Predicted Spectroscopic Data

While extensive, publicly available experimental spectra for **3-Fluoro-4-nitrobenzonitrile** are limited, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted 1H NMR Data

Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)	Assignment
~8.2 - 8.5	Doublet of Doublets	$J \approx 8, 2$ Hz	H-5
~8.0 - 8.3	Doublet of Doublets	$J \approx 8, 5$ Hz	H-6
~7.8 - 8.1	Triplet	$J \approx 8$ Hz	H-2

Note: The predicted chemical shifts, multiplicities, and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Data

Predicted Chemical Shift (ppm)	Assignment
~160 (d, ${}^1\text{JCF} \approx 260$ Hz)	C-3
~145	C-4
~135	C-5
~130	C-6
~125 (d, $J \approx 5$ Hz)	C-2
~118 (d, $J \approx 20$ Hz)	C-1
~115	CN

Note: The predicted chemical shifts are estimations. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with an expected large one-bond coupling constant (${}^1\text{JCF}$).

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group
2240 - 2220	$\text{C}\equiv\text{N}$ (Nitrile) Stretch (Aromatic)[6]
1550 - 1475	N-O Asymmetric Stretch (Nitro)
1360 - 1290	N-O Symmetric Stretch (Nitro)
~1250	C-F Stretch
3100 - 3000	C-H Stretch (Aromatic)
1600 - 1450	C=C Stretch (Aromatic Ring)

Table 4: Expected Mass Spectrometry Data

m/z	Assignment
166.02	$[M]^+$ (Molecular Ion)
136.02	$[M - NO]^+$
120.02	$[M - NO_2]^+$
116.02	$[M - CN - O]^+$

Note: The exact mass of **3-Fluoro-4-nitrobenzonitrile** is 166.0179 g/mol .[\[2\]](#) High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **3-Fluoro-4-nitrobenzonitrile** are not widely published. However, the following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a solid organic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluoro-4-nitrobenzonitrile** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. The choice of solvent can affect chemical shifts.
- Data Acquisition:
 - Acquire 1H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
 - Acquire ^{13}C NMR spectra on the same instrument.
 - Standard acquisition parameters for 1H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a 90-degree pulse angle and a longer relaxation delay may be necessary to observe all carbon signals, including quaternary carbons.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

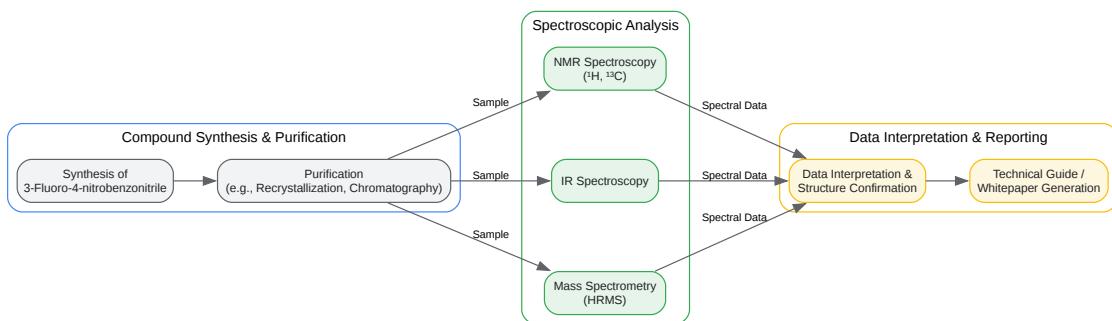
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **3-Fluoro-4-nitrobenzonitrile** directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the IR spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-Fluoro-4-nitrobenzonitrile** into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be injected into the GC, which separates it before it enters the mass spectrometer.
- Ionization: Ionize the sample molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like **3-Fluoro-4-nitrobenzonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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